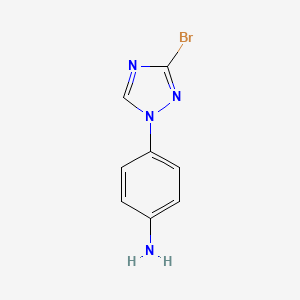
4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline
説明
4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline is a useful research compound. Its molecular formula is C8H7BrN4 and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties.
- Molecular Formula : C_7H_7BrN_4
- Molecular Weight : 227.06 g/mol
- Appearance : Off-white to yellowish powder
- Solubility : Soluble in water, methanol, and ethyl acetate
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains and fungi.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results are summarized in Table 1.
| Compound | Gram-positive Bacteria (mm) | Gram-negative Bacteria (mm) | Fungi (C. albicans) (mm) |
|---|---|---|---|
| This compound | 12 | 11 | 11 |
| Ampicillin | 15 | 20 | 16 |
| Vancomycin | 14 | 15 | 15 |
The compound demonstrated comparable activity against both Gram-positive and Gram-negative bacteria as well as antifungal efficacy against Candida albicans .
Antifungal Properties
The antifungal activity of triazole compounds is primarily attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.
Efficacy Against Fungal Strains
In vitro studies have shown that this compound is effective against various fungal strains, making it a candidate for antifungal drug development . The minimum inhibitory concentration (MIC) for effective antifungal action was determined to be in the range of 50–70 µg/mL .
Anticancer Potential
Emerging research suggests that triazole derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
The compound has been reported to inhibit key signaling pathways involved in cancer progression. For instance, it may affect the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival .
Case Study: Anticancer Activity Testing
In a study involving several triazole derivatives including our compound of interest, significant antiproliferative effects were observed against various cancer cell lines such as MGC-803 and HCT-116. The results indicated that treatment with these compounds led to G2/M phase arrest and induced apoptosis .
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives can be influenced by their structural features. The presence of bromine at the third position relative to the aniline moiety enhances its biological efficacy compared to non-brominated analogs .
特性
IUPAC Name |
4-(3-bromo-1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-8-11-5-13(12-8)7-3-1-6(10)2-4-7/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJPUYXXOGKMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256858 | |
| Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129540-72-2 | |
| Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















